molecular formula C19H14F3N4NaO5S B13406794 Sodium 5-[[4-acetamido-2-(trifluoromethyl)phenyl]azo]-6-amino-4-hydroxynaphthalene-2-sulphonate CAS No. 75198-93-5

Sodium 5-[[4-acetamido-2-(trifluoromethyl)phenyl]azo]-6-amino-4-hydroxynaphthalene-2-sulphonate

Cat. No.: B13406794
CAS No.: 75198-93-5
M. Wt: 490.4 g/mol
InChI Key: CGUIEABQHWOFCD-UHFFFAOYSA-M
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Description

Sodium 5-[[4-acetamido-2-(trifluoromethyl)phenyl]azo]-6-amino-4-hydroxynaphthalene-2-sulphonate is an organic compound with the molecular formula C19H15F3N4O5S.Na. It is known for its vibrant color and is used in various applications, including as a dye and in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 5-[[4-acetamido-2-(trifluoromethyl)phenyl]azo]-6-amino-4-hydroxynaphthalene-2-sulphonate involves several steps. The starting materials typically include 4-acetamido-2-(trifluoromethyl)aniline and 6-amino-4-hydroxynaphthalene-2-sulphonic acid. The reaction proceeds through a diazotization process, where the aniline derivative is converted into a diazonium salt, which then undergoes azo coupling with the naphthalene derivative under controlled pH conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and the use of catalysts to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Sodium 5-[[4-acetamido-2-(trifluoromethyl)phenyl]azo]-6-amino-4-hydroxynaphthalene-2-sulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature and pH being critical factors .

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield quinones, while reduction typically produces aromatic amines .

Scientific Research Applications

Sodium 5-[[4-acetamido-2-(trifluoromethyl)phenyl]azo]-6-amino-4-hydroxynaphthalene-2-sulphonate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Sodium 5-[[4-acetamido-2-(trifluoromethyl)phenyl]azo]-6-amino-4-hydroxynaphthalene-2-sulphonate involves its interaction with specific molecular targets. The compound’s azo group can undergo reduction, leading to the formation of aromatic amines, which can interact with biological molecules. The trifluoromethyl group enhances the compound’s stability and reactivity, making it effective in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group in Sodium 5-[[4-acetamido-2-(trifluoromethyl)phenyl]azo]-6-amino-4-hydroxynaphthalene-2-sulphonate makes it unique, providing enhanced stability and reactivity compared to similar compounds. This makes it particularly useful in applications requiring high stability and specific reactivity .

Properties

CAS No.

75198-93-5

Molecular Formula

C19H14F3N4NaO5S

Molecular Weight

490.4 g/mol

IUPAC Name

sodium;5-[[4-acetamido-2-(trifluoromethyl)phenyl]diazenyl]-6-amino-4-hydroxynaphthalene-2-sulfonate

InChI

InChI=1S/C19H15F3N4O5S.Na/c1-9(27)24-11-3-5-15(13(7-11)19(20,21)22)25-26-18-14(23)4-2-10-6-12(32(29,30)31)8-16(28)17(10)18;/h2-8,28H,23H2,1H3,(H,24,27)(H,29,30,31);/q;+1/p-1

InChI Key

CGUIEABQHWOFCD-UHFFFAOYSA-M

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)N=NC2=C(C=CC3=CC(=CC(=C32)O)S(=O)(=O)[O-])N)C(F)(F)F.[Na+]

Origin of Product

United States

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